molecular formula C10H14N2O4S B5523815 3-(Ethylsulfamoyl)-4-methoxybenzamide

3-(Ethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B5523815
M. Wt: 258.30 g/mol
InChI Key: CKQGHXSYUJVGML-UHFFFAOYSA-N
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Description

3-(Ethylsulfamoyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfamoyl group and a methoxy group attached to a benzamide core

Scientific Research Applications

3-(Ethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “3-[(ethylamino)sulfonyl]-4-methoxybenzamide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “3-[(ethylamino)sulfonyl]-4-methoxybenzamide” are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and ethylamine.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with ethylamine to form 4-methoxybenzamide.

    Sulfonation: The final step involves the sulfonation of the benzamide with ethylsulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as tungstic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethylsulfamoyl)-4-methoxy-N-methylbenzamide: This compound has a similar structure but with an additional methyl group on the amide nitrogen.

    4-Methoxybenzenesulfonamide: Lacks the benzamide core but has similar sulfonamide functionality.

    N-Ethyl-4-methoxybenzamide: Similar structure but without the sulfonamide group.

Uniqueness

3-(Ethylsulfamoyl)-4-methoxybenzamide is unique due to the combination of its ethylsulfamoyl and methoxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)9-6-7(10(11)13)4-5-8(9)16-2/h4-6,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGHXSYUJVGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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